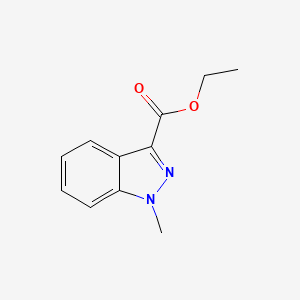

Ethyl 1-methyl-1H-indazole-3-carboxylate

Description

Significance of Indazole Heterocycles in Academic Research

The indazole scaffold is a cornerstone in modern drug discovery and development, with its derivatives showing a broad spectrum of pharmacological properties. nih.govresearchgate.net Academic and industrial research has extensively explored this heterocycle, leading to the development of numerous compounds with significant therapeutic potential. The interest in indazoles stems from their diverse biological activities, which include anti-tumor, anti-inflammatory, anti-HIV, antibacterial, and antidepressant properties. nih.govnih.govresearchgate.net

The structural features of the indazole ring allow for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. austinpublishinggroup.com This has led to the identification of indazole-based compounds as potent inhibitors of various enzymes and modulators of receptors. For instance, indazole derivatives have been developed as inhibitors for targets such as fibroblast growth factor receptor (FGFR), aurora kinases, and Pim kinases, which are crucial in cancer progression. nih.govresearchgate.net The versatility of the indazole core makes it a valuable building block for synthesizing complex molecules and libraries of compounds for high-throughput screening, thus fueling ongoing research into new therapeutic agents. pnrjournal.comresearchgate.net

Several FDA-approved drugs contain the indazole moiety, underscoring its clinical significance. Medications such as Axitinib (for renal cell cancer), Niraparib (for ovarian cancer), and Benzydamine (an anti-inflammatory agent) highlight the successful translation of indazole chemistry from academic research to clinical applications. nih.gov

Contextualizing Ethyl 1-methyl-1H-indazole-3-carboxylate within Indazole Derivatives Research

Within the vast family of indazole derivatives, esters of indazole-3-carboxylic acid are particularly important as key intermediates in organic synthesis. derpharmachemica.comgoogle.com this compound belongs to this class of compounds. It is a derivative of the more fundamental structure, Ethyl 1H-indazole-3-carboxylate, which serves as a versatile building block for creating more complex, biologically active molecules. chemimpex.com

The core structure of this compound features an ethyl ester group at the C3 position and a methyl group at the N1 position of the indazole ring. The ester functional group is a common precursor for conversion into other functionalities, such as amides, which are present in many pharmacologically active compounds. derpharmachemica.com The methylation at the N1 position is a critical modification. In medicinal chemistry research, N-alkylation of the indazole scaffold is a common strategy to explore structure-activity relationships (SARs), as the substituent at this position can significantly influence the compound's binding affinity to its biological target, as well as its pharmacokinetic properties.

While direct research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components are well-represented in synthetic chemistry and drug discovery. For example, the related compound Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate has been identified as an intermediate in the synthesis of synthetic cannabinoids. nih.gov This indicates that the 1-substituted indazole-3-carboxylate scaffold is a valuable template for accessing various classes of bioactive compounds. Therefore, this compound is best understood as a specialized chemical intermediate, likely synthesized for the purpose of constructing more elaborate molecules for evaluation in pharmaceutical and materials science research.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 52063-89-7 | C₁₁H₁₂N₂O₂ | 204.23 |

| Ethyl 1H-indazole-3-carboxylate | 4498-68-4 | C₁₀H₁₀N₂O₂ | 190.20 nih.gov |

| Methyl 1H-indazole-3-carboxylate | 43120-28-1 | C₉H₈N₂O₂ | 176.17 |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indazole |

| Axitinib |

| Niraparib |

| Benzydamine |

| Ethyl 1H-indazole-3-carboxylate |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate |

| Methyl 1H-indazole-3-carboxylate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBXCNIZWSOGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427630 | |

| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220488-05-1 | |

| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1 Methyl 1h Indazole 3 Carboxylate and Its Analogues

Strategies for Indazole Ring Construction

The formation of the core indazole nucleus is a critical step in the synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate and its analogues. Various synthetic strategies have been developed, broadly categorized into cyclization and annulation reactions.

Cyclization Reactions for the Indazole Nucleus Formation

Intramolecular cyclization reactions are a common approach to construct the indazole ring. One practical method involves the cyclization of appropriately substituted ortho-aminophenylacetic acid derivatives. For instance, the synthesis of 1H-indazole-3-carboxylic acid amides or esters can be achieved by the cyclization of N-acetyl-o-aminophenylacetic acid derivatives under the action of sodium nitrite (B80452) or tert-butyl nitrite. Another approach involves the reductive cyclization of 2-nitrophenylacetic acid derivatives.

A notable example is the synthesis of ethyl 1H-indazole-3-carboxylate starting from 2-nitrophenylacetic acid. The process involves the esterification of the starting material, followed by reduction of the nitro group to an amino group, and subsequent diazotization and intramolecular cyclization to furnish the indazole ring system. semanticscholar.org

Annulation Approaches to Indazole Scaffolds

Annulation reactions, particularly [3+2] cycloadditions, provide a powerful and versatile method for the construction of the indazole ring system. These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered pyrazole (B372694) ring of the indazole.

A well-established [3+2] annulation approach utilizes the reaction of arynes with diazo compounds. orgsyn.org For example, the reaction of benzyne (B1209423), generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with ethyl diazoacetate affords ethyl 1H-indazole-3-carboxylate in good yield. orgsyn.org This method is efficient and proceeds under mild conditions.

Another variation of the [3+2] annulation involves the reaction of arynes with hydrazones. acs.orgnih.gov This approach can lead to the formation of 3-substituted or 1,3-disubstituted indazoles depending on the nature of the hydrazone and the reaction conditions. acs.orgnih.gov For instance, N-tosylhydrazones react with arynes to yield 3-substituted indazoles. acs.org

More advanced methods include transition-metal-catalyzed C-H bond functionalization followed by cyclization. For example, a Cobalt(III)-catalyzed synthesis of N-aryl-2H-indazoles has been developed through a C-H bond addition to aldehydes, followed by in situ cyclization and aromatization. nih.gov

Esterification and Functional Group Introduction at the 3-Position

The introduction of the ethyl carboxylate group at the 3-position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved either during the ring formation or by functionalization of a pre-formed indazole scaffold.

As mentioned in the annulation approaches, the direct synthesis of ethyl 1H-indazole-3-carboxylate can be accomplished via a [3+2] cycloaddition of benzyne with ethyl diazoacetate. orgsyn.org This method directly installs the desired ester functionality at the 3-position during the construction of the indazole ring.

Alternatively, if 1H-indazole-3-carboxylic acid is synthesized first, a subsequent esterification step is required. Standard esterification procedures can be employed, such as reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. A specific example involves the esterification of indazole-3-carboxylic acid with methanol (B129727) in the presence of thionyl chloride or methanesulfonic acid to yield the corresponding methyl ester. chemicalbook.comprepchem.com A similar procedure can be applied using ethanol to obtain the ethyl ester.

N-Alkylation Strategies and Regioselectivity at N1 and N2

The final step in the synthesis of this compound is the methylation of the indazole nitrogen. The N-alkylation of indazoles can lead to a mixture of N1 and N2 regioisomers, and controlling this regioselectivity is a significant challenge in indazole chemistry. beilstein-journals.orgnih.gov The outcome of the alkylation is highly dependent on the substrate, reagents, and reaction conditions. nih.gov

Mechanistic Insights into N-Alkylation Regioselectivity (e.g., Chelation-Controlled Mechanisms, Non-Covalent Interactions)

The regioselectivity of N-alkylation in indazole derivatives, particularly those with a substituent at the 3-position, is often governed by subtle electronic and steric effects, as well as specific interactions between the substrate, base, and solvent.

Chelation-Controlled Mechanisms: A key factor influencing N1 selectivity is the potential for chelation between the indazole substrate and the cation of the base. For indazoles bearing a coordinating group at the C-3 position, such as an ester, a tight ion pair can form between the cation (e.g., Na⁺, Cs⁺), the N2 nitrogen, and the carbonyl oxygen of the ester. beilstein-journals.orgnih.gov This chelation blocks the N2 position, directing the alkylating agent to the N1 position. Density functional theory (DFT) calculations have supported this chelation mechanism, showing that the N2–Cs⁺–O non-covalent interaction in the transition state for N1-alkylation is energetically favorable. beilstein-journals.org

Non-Covalent Interactions: In the absence of strong chelation, other non-covalent interactions (NCIs) can play a crucial role in directing the regioselectivity. For instance, in Mitsunobu reactions, which can favor N2-alkylation, NCIs between the phosphine (B1218219) intermediate and the indazole nitrogen atoms are thought to drive the product formation. beilstein-journals.org Furthermore, in certain N2-selective alkylations, non-covalent interactions such as hydrogen bonding between the carbonyl oxygen of a C-3 ester and the iminium hydrogen of the alkylating agent's intermediate can stabilize the transition state leading to the N2 product. wuxibiology.com

Influence of Reaction Conditions and Reagents on Regioisomeric Product Ratios

The choice of base, solvent, and alkylating agent has a profound impact on the ratio of N1 to N2 alkylated products.

Influence of Base and Solvent: The combination of a strong, non-coordinating base in a non-polar, aprotic solvent generally favors N1-alkylation. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide high N1-selectivity for the alkylation of indazoles with electron-withdrawing groups at the C-3 position. nih.govnih.gov In contrast, the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers. rsc.org The use of cesium carbonate (Cs₂CO₃) can also promote N1-alkylation through the aforementioned chelation mechanism. beilstein-journals.org

The effect of different reaction conditions on the N-alkylation of a model substrate, methyl 5-bromo-1H-indazole-3-carboxylate, is summarized in the table below.

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity

| Entry | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Predominant Isomer |

| 1 | NaH | THF | Alkyl Bromide | >99:1 | N1 |

| 2 | K₂CO₃ | DMF | Alkyl Bromide | 58:42 | Mixture |

| 3 | Cs₂CO₃ | Dioxane | Tosylate | High | N1 |

| 4 | - (Mitsunobu) | THF | Alcohol/DEAD/PPh₃ | - | N2 |

Data compiled from multiple sources. The exact ratios can vary depending on the specific substrates and reaction parameters.

Influence of Alkylating Agent: The nature of the alkylating agent can also influence the regioselectivity. While simple alkyl halides are commonly used, other electrophiles can be employed. For instance, the use of alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid like trifluoromethanesulfonic acid can lead to highly selective N2-alkylation. organic-chemistry.org This is attributed to a proposed mechanism where the N2-indazole nitrogen acts as the nucleophile in an acidic medium. wuxibiology.comorganic-chemistry.org

The following table illustrates the effect of different reagents on the N-alkylation outcome for indazole-3-carboxylate analogues.

Table 2: Influence of Reagents on N-Alkylation Outcome

| Reagent System | Predominant Isomer | Mechanistic Rationale |

| NaH / Alkyl Halide in THF | N1 | Formation of a tight sodium-indazole ion pair with chelation at N2. |

| K₂CO₃ / Alkyl Halide in DMF | Mixture | Less defined ion pairing and solvent effects lead to competitive alkylation at both nitrogen atoms. |

| Alcohol / DEAD / PPh₃ (Mitsunobu) | N2 | Proposed involvement of a phosphonium (B103445) intermediate that favors reaction at the N2 position. |

| Alkyl 2,2,2-trichloroacetimidate / TfOH | N2 | Acid-promoted mechanism favoring nucleophilic attack from the N2 position. |

This table provides a generalized summary based on reported findings.

Derivatization Strategies for Structural Diversification

The this compound scaffold serves as a versatile platform for the development of a wide range of structurally diverse analogues. Its strategic functionalization allows for the modulation of physicochemical and pharmacological properties. Key derivatization strategies focus on the transformation of the C3-ester group and substitution on the fused aromatic ring.

Transformation of the C3-ethyl carboxylate into a carboxamide is a primary strategy for structural diversification, as the amide bond is a key feature in many biologically active molecules. unina.itnih.gov This conversion is typically achieved through a two-step sequence involving hydrolysis of the ester followed by an amide coupling reaction.

First, the ethyl ester is hydrolyzed to its corresponding carboxylic acid, 1-methyl-1H-indazole-3-carboxylic acid, under basic conditions, for instance, by refluxing with sodium hydroxide (B78521) in an aqueous alcohol solution.

Following hydrolysis, the resulting carboxylic acid is coupled with a diverse array of primary or secondary amines to yield the desired 1-methyl-1H-indazole-3-carboxamide derivatives. Standard peptide coupling reagents are employed to facilitate this transformation. A common and effective method involves the use of (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) as the carbodiimide (B86325) activator, often in the presence of an additive like N-Hydroxybenzotriazole (HOBT), and a tertiary amine base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic polar solvent like N,N-Dimethylformamide (DMF). derpharmachemica.com The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com This methodology has been successfully applied to synthesize a wide range of N-substituted indazole-3-carboxamides. derpharmachemica.com

The table below illustrates the synthesis of various indazole-3-carboxamide derivatives from the corresponding carboxylic acid, showcasing the versatility of the amine coupling partners.

| Amine Partner (R-NH₂) | Coupling Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | EDC.HCl, HOBT, TEA | DMF | 85 | derpharmachemica.com |

| Diethylamine | EDC.HCl, HOBT, TEA | DMF | 82 | derpharmachemica.com |

| 2-Morpholinoethan-1-amine | EDC.HCl, HOBT, TEA | DMF | 84 | derpharmachemica.com |

| N-(2-(pyrrolidin-1-yl)ethyl)amine | EDC.HCl, HOBT, TEA | DMF | 78 | derpharmachemica.com |

The ester moiety at the C3 position offers a handle for reduction reactions, leading to the corresponding primary alcohol, (1-methyl-1H-indazol-3-yl)methanol. bldpharm.com This transformation significantly alters the polarity and hydrogen bonding capabilities of the molecule. The reduction of esters requires a potent reducing agent, as they are less reactive than aldehydes or ketones. ucalgary.ca

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, as less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orgquora.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether. echemi.com The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde intermediate, which is immediately reduced further by another equivalent of LiAlH₄ to the final alcohol product after an acidic workup. ucalgary.ca

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | (1-Methyl-1H-indazol-3-yl)methanol | masterorganicchemistry.com |

Conversely, direct oxidation of the ester moiety is not a common derivatization strategy. The carboxylate functional group is already in a high oxidation state, and further oxidation would require harsh conditions that would likely compromise the integrity of the indazole ring system. Oxidation reactions aimed at structural diversification of this scaffold typically target other positions, such as the aromatic ring or other alkyl substituents, which falls outside the scope of modifying the ester moiety itself.

Introducing substituents, particularly halogens, onto the fused benzene (B151609) ring of the indazole core is a powerful strategy for creating intermediates that can be further diversified through cross-coupling reactions. Electrophilic aromatic substitution reactions allow for the regioselective installation of bromine, chlorine, or iodine atoms.

Bromination is commonly achieved using N-bromosuccinimide (NBS) as the bromine source. google.com The regioselectivity of the reaction can be influenced by the reaction conditions and the presence of other substituents on the indazole ring. For instance, direct bromination of 4-substituted 1H-indazoles with NBS in DMF has been shown to regioselectively yield the C7-bromo derivative. rsc.org Similarly, bromination of methyl 1H-indazole-5-carboxylate with NBS in an acidic medium provides the 3-bromo derivative, illustrating that multiple positions on the indazole scaffold are accessible to halogenation. The synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate has also been reported, demonstrating that the C5 position is a viable site for substitution. beilstein-journals.org

These halogenated indazoles are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgrsc.org This allows for the introduction of a wide variety of aryl or heteroaryl groups at the halogenated position, leading to significant structural diversification.

| Substrate | Reagent/Conditions | Position of Halogenation | Product | Reference |

|---|---|---|---|---|

| Methyl 1H-indazole-5-carboxylate | NBS, Acetic Acid, DMF | C3 | Methyl 3-bromo-1H-indazole-5-carboxylate | |

| 4-Substituted 1H-indazole | NBS, DMF, 80 °C | C7 | 7-Bromo-4-substituted-1H-indazole | rsc.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide, K₂CO₃, DMF | N1 (Methylation) | Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | beilstein-journals.org |

| 3-fluoro-2-methylaniline (precursor) | 1. NBS, MeCN; 2. Ring closure; 3. Deprotection | C5 | 5-Bromo-4-fluoro-1H-indazole | google.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 1 Methyl 1h Indazole 3 Carboxylate

Intrinsic Reactivity of the Indazole Core

The indazole nucleus, a bicyclic heteroaromatic system, exhibits a complex reactivity profile influenced by the electronic properties of both the benzene (B151609) and pyrazole (B372694) rings.

Electrophilic Aromatic Substitution on the Indazole Ring

The benzene ring of the indazole core can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity of this transformation are significantly influenced by the substituents on both the pyrazole and benzene rings. In Ethyl 1-methyl-1H-indazole-3-carboxylate, the pyrazole ring generally acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.

| Substituent | Position | Electronic Effect on Benzene Ring | Directing Influence |

| 1-Methyl Group | N1 | Activating (electron-donating) | ortho, para (to N1, i.e., C7 and C5) |

| 3-Carboxylate Group & Pyrazole Ring | C3 | Deactivating (electron-withdrawing) | Deactivates the entire benzene ring |

Nucleophilic Substitution Reactions Involving the Carboxylate Moiety

The ethyl carboxylate group at the 3-position is a key site for nucleophilic substitution reactions, primarily through a nucleophilic acyl substitution mechanism. This pathway allows for the conversion of the ester into a variety of other functional groups.

Two prominent examples of this reactivity are hydrolysis and amidation.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding 1-methyl-1H-indazole-3-carboxylic acid. This reaction is typically catalyzed by either acid or base. Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final acid workup is required to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This transformation often proceeds more readily if the ester is first hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (like EDC·HCl in the presence of HOBT) to facilitate the nucleophilic attack by the amine. Direct amidation of the ester is also possible but may require more forcing conditions or specific catalysts. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group and form the amide.

| Reaction | Reagents | Product | General Mechanism |

| Hydrolysis (Basic) | 1. NaOH, H₂O, Heat2. H₃O⁺ | 1-methyl-1H-indazole-3-carboxylic acid | Nucleophilic acyl substitution |

| Hydrolysis (Acidic) | H₃O⁺, Heat | 1-methyl-1H-indazole-3-carboxylic acid | Nucleophilic acyl substitution |

| Amidation | RNH₂, Heat (or via the carboxylic acid with coupling agents) | N-substituted-1-methyl-1H-indazole-3-carboxamide | Nucleophilic acyl substitution |

Role of Tautomerism in Indazole Reactivity

Tautomerism is a fundamental aspect of the chemistry of unsubstituted and N-H indazoles, significantly influencing their reactivity.

1H- and 2H-Indazole Tautomeric Forms and Their Thermodynamic Stability

Indazole can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. Theoretical and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase, in solution, and in the solid state. beilstein-journals.org The greater stability of the 1H-form is attributed to its benzenoid character, whereas the 2H-form has a less stable quinonoid structure. nih.gov

| Tautomer | Relative Thermodynamic Stability |

| 1H-Indazole | More stable |

| 2H-Indazole | Less stable |

Impact of Substitution on Tautomeric Equilibria

In the case of this compound, the presence of the methyl group at the N1 position precludes the possibility of tautomerism. The structure is locked in the 1H-indazole form. However, the principles of tautomerism are crucial in understanding the synthesis of this compound, particularly the N-alkylation of its precursor, ethyl 1H-indazole-3-carboxylate.

The alkylation of an N-unsubstituted indazole can occur at either the N1 or N2 position, leading to a mixture of isomers. The ratio of these isomers is dependent on several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. Generally, the N1-alkylated product is the thermodynamically more stable isomer, while the N2-alkylated product is often the kinetically favored one. nih.gov The presence of an electron-withdrawing group, such as an ester at the C3 position, has been shown to favor the formation of the N1-substituted product under certain conditions, likely by influencing the charge distribution in the indazole anion intermediate. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) for the alkylation of indazoles with C3-carboxymethyl or C3-carboxamide substituents has been reported to yield N1-substituted products with high regioselectivity. nih.gov

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

While specific kinetic and detailed spectroscopic studies exclusively focused on the reaction mechanisms of this compound are not extensively documented in the public domain, the mechanistic pathways of its characteristic reactions can be understood from established principles and studies on related compounds.

The mechanism of electrophilic aromatic substitution on the benzene ring is expected to follow the general two-step pathway for SEAr reactions:

Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore aromaticity.

The mechanism of nucleophilic acyl substitution at the C3-carboxylate group, such as in hydrolysis or amidation, proceeds through a tetrahedral intermediate:

Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (ethoxide in this case). Under acidic conditions, the carbonyl group is first protonated to increase its electrophilicity.

Spectroscopic methods are instrumental in characterizing the reactants, products, and, in some cases, intermediates of these reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the structure of the products, for example, to confirm the position of substitution in electrophilic aromatic substitution or to verify the formation of an amide from the ester. nih.govderpharmachemica.com

Infrared (IR) spectroscopy can be used to monitor the progress of reactions by observing the disappearance of the ester carbonyl stretching frequency and the appearance of new bands corresponding to the product, such as the characteristic C=O and N-H stretches of an amide. derpharmachemica.com

Mass spectrometry (MS) is used to confirm the molecular weight of the products.

Computational studies , such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of related indazole reactions, for instance, the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.orgnih.gov Such studies can provide valuable insights into the electronic structure of reactants and intermediates, transition state energies, and the factors controlling regioselectivity, thereby helping to elucidate the reaction mechanism at a molecular level. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Characterization of Ethyl 1 Methyl 1h Indazole 3 Carboxylate

X-ray Crystallography for Solid-State Molecular Structure Determination

Conformational Analysis in the Solid State

A comprehensive conformational analysis of Ethyl 1-methyl-1H-indazole-3-carboxylate in the solid state is currently hindered by the limited availability of its single-crystal X-ray diffraction data in open-access crystallographic databases. Extensive searches have revealed detailed structural information for the closely related parent compound, 1-Methyl-1H-indazole-3-carboxylic acid, but not for its ethyl ester derivative.

The solid-state conformation of a molecule is determined by the specific arrangement of its atoms in the crystal lattice, which is definitively established through X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's three-dimensional structure. This information is crucial for understanding intermolecular interactions and packing forces within the crystal.

For the related compound, 1-Methyl-1H-indazole-3-carboxylic acid, crystallographic studies show that the indazole ring system is planar. nih.govresearchgate.net In the solid state, two molecules of this carboxylic acid form inversion dimers through hydrogen bonding between their carboxylic acid groups. nih.govresearchgate.net

While computational modeling could theoretically predict the conformational preferences of this compound, such theoretical data falls outside the scope of an article focused on the experimental characterization of its solid-state structure. The generation of detailed research findings and data tables, as requested, is contingent upon the availability of experimental crystallographic data.

Therefore, a detailed discussion on the solid-state conformational analysis of this compound, including data tables on bond lengths, angles, and torsional angles, cannot be provided at this time. Further research involving the synthesis and crystallographic analysis of this specific compound is required to elucidate its solid-state conformation.

Theoretical and Computational Chemistry Studies on Ethyl 1 Methyl 1h Indazole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its consequences for molecular properties. For Ethyl 1-methyl-1H-indazole-3-carboxylate, methods like Density Functional Theory (DFT) are instrumental in elucidating its electronic nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, where the molecule adopts its most stable arrangement in space (a minimum on the potential energy surface).

For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict key structural parameters. materialsciencejournal.orgresearchgate.net The process involves iteratively solving the Kohn-Sham equations until the electron density and, consequently, the total energy of the molecule are minimized. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, for instance, from X-ray crystallography of related compounds, to validate the computational model. bohrium.com For example, studies on similar heterocyclic compounds show excellent agreement between DFT-calculated and experimentally determined structures. researchgate.net

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.38 Å |

| N1-C7a | ~1.39 Å | |

| C3-C=O | ~1.48 Å | |

| C=O | ~1.22 Å | |

| Bond Angle | C7a-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C=O | ~120° |

Note: These are typical values based on DFT studies of similar indazole structures and serve for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. DFT calculations can reliably predict the energies of these orbitals. materialsciencejournal.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO would likely be distributed over the carbonyl group and the bicyclic system, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital; site of electron donation (nucleophilicity) |

| LUMO | ~ -1.2 eV | Lowest Unoccupied Molecular Orbital; site of electron acceptance (electrophilicity) |

Note: Values are illustrative, based on typical results for similar aromatic esters from DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the distribution of electron density in a molecule in terms of localized bonds and lone pairs. This method provides a detailed picture of the charge distribution on each atom, revealing the polarity of bonds and identifying potential sites for electrostatic interactions.

For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs into antibonding orbitals, a measure of hyperconjugation and resonance stabilization. For instance, it could show the interaction between the oxygen lone pairs of the ester group and the π* antibonding orbitals of the indazole ring. The calculated natural atomic charges indicate the most electropositive and electronegative centers. The carbonyl carbon is expected to be highly electropositive, while the carbonyl oxygen and the nitrogen atoms of the indazole ring would be electronegative. This information is vital for understanding how the molecule interacts with other molecules, such as solvents or biological receptors.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations are excellent for static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can explore the conformational landscape of flexible molecules like this compound, particularly the rotation around the single bonds of the ethyl ester group.

By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or ethanol) at a specific temperature, MD can identify the most populated conformations and the energy barriers between them. This provides insight into the molecule's flexibility and the range of shapes it can adopt, which is crucial for understanding its interactions and properties in a real-world setting.

Thermodynamic Parameters and Stability Predictions (e.g., Enthalpy of Formation)

Computational chemistry can be used to predict various thermodynamic properties of a molecule. The standard enthalpy of formation (ΔfH°), which is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states, is a key measure of its thermodynamic stability.

These values can be calculated using high-level ab initio methods or DFT. For instance, studies on related indazole derivatives have successfully used isoperibolic calorimetry and thermogravimetry to experimentally determine these values, which are then compared with computational results. researchgate.net For 1-methyl-1H-indazole-6-carboxylic methyl ester, a close analogue, such combined experimental and theoretical approaches have provided reliable data on its stability. researchgate.netacs.org These calculations also yield other important parameters like entropy and heat capacity.

Table 3: Predicted Thermodynamic Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Unit |

|---|---|---|

| Enthalpy of Formation (gas phase) | ~ -150 to -200 | kJ·mol⁻¹ |

| Entropy (S) | ~ 450 | J·mol⁻¹·K⁻¹ |

Note: These values are estimations based on data for analogous structures and computational methods.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra.

DFT methods can be used to calculate the theoretical vibrational frequencies corresponding to the infrared (IR) spectrum of this compound. researchgate.net The calculated frequencies often require scaling to correct for approximations in the computational method and to better match experimental data. researchgate.net This allows for the assignment of specific absorption bands to particular molecular vibrations, such as the C=O stretch of the ester, C-N stretches in the ring, and C-H bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. scielo.org.mx The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting NMR spectra. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR data, helping to confirm the molecular structure. mdpi.comrsc.org

Table 4: Predicted vs. Typical Experimental Spectroscopic Data (Illustrative)

| Spectroscopy | Feature | Predicted Wavenumber/Shift | Typical Experimental Range |

|---|---|---|---|

| IR | C=O stretch (ester) | ~1720 cm⁻¹ | 1715-1730 cm⁻¹ |

| C=N stretch (indazole) | ~1625 cm⁻¹ | 1620-1640 cm⁻¹ | |

| C-O stretch (ester) | ~1250 cm⁻¹ | 1240-1260 cm⁻¹ | |

| ¹³C NMR | C=O (carbonyl) | ~165 ppm | 160-170 ppm |

| C3 (indazole) | ~140 ppm | 135-145 ppm | |

| ¹H NMR | CH₂ (ethyl) | ~4.4 ppm | 4.3-4.5 ppm |

| CH₃ (N-methyl) | ~4.1 ppm | 4.0-4.2 ppm |

Note: Predicted values are based on DFT calculations for similar structures and are presented for illustrative comparison.

Structure Activity Relationship Sar Studies: Theoretical and Design Aspects

Computational Approaches to SAR Modeling

Computational SAR modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provides invaluable insights into how the structural features of indazole derivatives influence their biological activity. distantreader.orglongdom.org These models mathematically correlate variations in molecular structure with changes in biological response, guiding the design of more potent compounds. nih.gov

2D and 3D-QSAR models have been successfully applied to various series of indazole derivatives. longdom.orgnih.gov For instance, a study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing developed a statistically significant QSAR model. nih.gov The model identified several key molecular descriptors, such as AATS1v (Average ATS descriptor, weighted by van der Waals volume), RDF55m (Radial Distribution Function descriptor), and E1s (1st component Sanderson electronegativity, weighted by atomic state surface area), as crucial for inhibitory activity. nih.govaboutscience.eu Such models can explain a high percentage of the variance in biological activity and demonstrate good predictive power for new, untested compounds. nih.gov

These computational studies help identify the physicochemical properties and structural motifs that are either beneficial or detrimental to the desired biological effect. longdom.org For example, steric descriptors have been shown to be critical factors governing the anticancer activity of certain indazole derivatives. longdom.org The resulting steric and electrostatic contour maps from 3D-QSAR provide a structural framework that helps researchers visualize regions where modifications to the indazole scaffold would likely lead to improved activity. nih.gov

Table 1: Key Descriptors in a QSAR Model for Indazole-Based SAH/MTAN Inhibitors

| Descriptor | Type | Implication for Activity |

|---|---|---|

| AATS1v | 2D Autocorrelation | Relates to the distribution of van der Waals volume. |

| RDF55m | 3D RDF | Describes the radial distribution of atoms, weighted by mass. |

| E1s | 3D WHIM | Relates to molecular size and electronegativity distribution. |

| ATSC3s | 2D Autocorrelation | Correlates atomic Sanderson electronegativities between atoms. |

| AATSC7s | 2D Autocorrelation | Average atomic Sanderson electronegativities between atoms. |

Data derived from a study on indazole compounds' inhibitory activities. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Indazole Systems

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active molecule with a structurally different scaffold, aiming to discover new chemotypes with similar or improved biological properties. nih.govacs.org The indazole ring has been successfully employed in scaffold hopping strategies, often replacing other heterocyclic systems like indoles or benzimidazoles. nih.govnih.gov This approach can lead to compounds with novel intellectual property, enhanced potency, or better ADME (absorption, distribution, metabolism, and excretion) properties. For example, hopping from an indole-2-carboxylic acid scaffold to an indazole-3-carboxylic acid core transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, a significant finding for developing anticancer agents that can overcome resistance mechanisms. nih.govrsc.org

Bioisosteric replacement is a related concept where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The indazole nucleus is a versatile bioisostere for several functional groups, most notably phenol (B47542) and catechol. google.comnih.govpharmablock.com This replacement is particularly advantageous because the phenol group is often susceptible to rapid metabolic conjugation (e.g., glucuronidation), leading to poor pharmacokinetic profiles. nih.gov Replacing a phenol with an indazole can block this metabolic pathway while preserving key hydrogen bonding interactions with the target receptor. nih.govpharmablock.com Studies on GluN2B-selective NMDA receptor antagonists have shown that replacing a critical phenol moiety with an indazole retained high receptor affinity and inhibitory activity but prevented glucuronidation. nih.gov Similarly, the 1,2,4-oxadiazole (B8745197) ring has been used as a bioisosteric replacement in the design of indazole-bearing MAO-B inhibitors. nih.gov

Rational Design Principles for Novel Indazole-Based Scaffolds

The rational design of novel indazole-based therapeutic agents leverages a deep understanding of SAR, structural biology, and computational modeling. longdom.orgnih.gov This process often begins with a known active compound or a fragment identified through screening, which is then systematically optimized. nih.gov Structure-based drug design (SBDD) is a cornerstone of this approach, utilizing the 3D structure of the target protein to guide the design of complementary ligands. nih.govnih.gov

Key principles in the rational design of indazole scaffolds include:

Hinge-Binding Interactions : The nitrogen atoms of the indazole ring are excellent hydrogen bond donors and acceptors. pharmablock.com This property is frequently exploited to establish critical interactions with the "hinge" region of kinase ATP-binding sites, making indazoles a common scaffold for kinase inhibitors. pharmablock.comnih.gov

Fragment-Based and Hybridization Strategies : Design can start from small fragments predicted to bind to a target, which are then grown or linked to create more potent molecules. nih.gov Alternatively, molecular hybridization combines structural features from different known active compounds. For instance, novel fibroblast growth factor receptor (FGFR) inhibitors have been developed by utilizing scaffold hopping and molecular hybridization strategies involving the 1H-indazol-3-amine scaffold. nih.gov

Conformation and Substitution Patterns : The biological activity of indazole derivatives is highly dependent on the substitution pattern on both the pyrazole (B372694) and benzene (B151609) rings. nih.gov For indazole-3-carboxamides, the specific regiochemistry of the amide linker (-CO-NH- vs. -NH-CO-) can be critical for activity, as demonstrated in the development of CRAC channel blockers where only one orientation was active. nih.gov Rational design involves exploring these positions to optimize interactions with specific pockets in the target's binding site. nih.gov For example, in designing FLT3 kinase inhibitors, the indazole fragment was employed as a hinge binder, while a benzimidazole (B57391) scaffold was introduced as a bioisostere to improve properties, and further diversification of substituents was guided by the need to fit into an adjacent hydrophobic pocket. nih.gov

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking for Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a theoretical model of the ligand-receptor complex. aboutscience.eutandfonline.com This method is extensively used in the study of indazole derivatives to elucidate their binding modes, rationalize observed SAR, and guide the design of new analogs. longdom.orgderpharmachemica.combiotech-asia.org

Docking studies have successfully predicted the binding modes of various indazole derivatives in a range of targets, including enzymes like kinases, lipoxygenase, and monoamine oxidase, as well as receptors. tandfonline.comnih.govoptibrium.com These models reveal key interactions, such as:

Hydrogen Bonds : As mentioned, the indazole nitrogens are key interaction points. Docking models for FGFR inhibitors showed a hydrogen bond forming between the indazole N-2 atom and the backbone NH of a key alanine (B10760859) residue (Ala564). nih.gov

Hydrophobic Interactions : The benzene portion of the indazole scaffold and its substituents frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket. tandfonline.com In studies of indazole derivatives targeting the aromatase enzyme, interactions with residues like Met374 were observed. derpharmachemica.com

Pi-Stacking and Pi-Alkyl Interactions : The aromatic nature of the indazole ring allows for favorable π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the active site, further stabilizing the complex. biotech-asia.orgmmu.ac.uk

For the indazole-3-carboxylate scaffold, docking models highlight the importance of the carboxylate group (or its ester/amide derivatives) in forming directional interactions. researchgate.netbuffalo.edu For instance, in a series of 3-carboxamide indazoles designed as renal cancer protein inhibitors, docking analysis identified derivatives with the highest binding energies, suggesting strong interactions within the target's active site. researchgate.netrsc.org These computational predictions provide a powerful hypothesis-driven framework for synthesizing and testing new compounds, accelerating the drug discovery process. longdom.org

Table 2: Examples of Key Interactions for Indazole Derivatives from Molecular Docking Studies

| Target Protein | Indazole Derivative Type | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Aromatase | Substituted Indazoles | Arg115, Met374 | Hydrogen Bond, Hydrophobic |

| SAH/MTAN | 5-Aminoindazoles | Asp197, Phe151, Met173 | Hydrogen Bond, Hydrophobic |

| Trypanothione Reductase | 3-chloro-6-nitro-1H-indazoles | (Not specified) | Hydrophobic, Hydrophilic |

| FLT3 Kinase | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | Cys694 | Hinge Binding (H-bond) |

| FGFR1 Kinase | 6-phenyl-indazoles | Ala564, Asp641 | Hydrogen Bond |

This table synthesizes findings from multiple molecular docking studies. aboutscience.eunih.govnih.govtandfonline.comderpharmachemica.com

Emerging Research Directions and Methodological Advancements

Novel Synthetic Methodologies

The development of robust and efficient synthetic routes to indazole derivatives is a cornerstone of medicinal chemistry and materials science. Recent years have witnessed a surge in the application of novel catalytic systems that offer significant advantages over traditional methods.

Transition metal catalysis has become an indispensable tool for the construction of complex molecular architectures. In the synthesis of 1-substituted indazoles, controlling the regioselectivity of N-alkylation is a critical challenge. Traditional methods often yield mixtures of N1 and N2 isomers, necessitating tedious separation processes.

Recent studies have demonstrated that the choice of metal catalyst, base, and solvent can profoundly influence the regioselectivity of indazole alkylation. For instance, a systematic investigation into the N-alkylation of various C3-substituted indazoles revealed that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides high N1 regioselectivity. nih.gov This protocol has been shown to be effective for a range of C3-substituted indazoles, including those with carboxymethyl and carboxamide groups, achieving over 99% N1 regioselectivity. nih.gov The steric hindrance imposed by the C3-substituent and the formation of a tight ion pair between the indazole anion and the sodium cation in a less polar solvent like THF are believed to be key factors driving the high N1 selectivity. nih.gov

Conversely, conditions employing potassium carbonate in a more polar solvent like N,N-dimethylformamide (DMF) can lead to diminished regioselectivity. beilstein-journals.org The application of these principles to the synthesis of Ethyl 1-methyl-1H-indazole-3-carboxylate would involve the N-methylation of ethyl 1H-indazole-3-carboxylate. Based on existing data for the methyl ester, the use of NaH in THF with methyl iodide would be expected to yield the desired N1-methylated product with high selectivity.

| Catalyst/Base | Solvent | Alkylating Agent | Substrate | Regioselectivity (N1:N2) | Yield (%) | Reference |

| NaH | THF | n-pentyl bromide | Methyl 1H-indazole-3-carboxylate | >99:1 | 95 | nih.gov |

| K2CO3 | DMF | n-pentyl bromide | Methyl 1H-indazole-3-carboxylate | 1:1.2 | 85 | nih.gov |

| Cs2CO3 | DMF | Ethyl tosylate | Methyl 1H-indazole-7-carboxylate | - | >90 (P1) | beilstein-journals.org |

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of chemical bonds under mild conditions. acs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. acs.org These intermediates can then participate in a variety of chemical transformations that are often difficult to achieve through traditional thermal methods.

While specific examples of the direct synthesis of this compound using photoredox catalysis are not yet prevalent in the literature, the principles of this technology can be applied to key bond-forming reactions in its synthesis. For instance, photoredox catalysis has been successfully employed for the C-H functionalization of heteroarenes and the formation of C-N bonds. acs.org A potential application could involve the photoredox-mediated coupling of a suitable indazole precursor with a methyl radical source.

Furthermore, dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst have opened up new avenues for reaction discovery. acs.org This synergistic approach can enable transformations that are not possible with either catalyst alone. For the synthesis of indazole derivatives, a dual catalytic approach could potentially be used to achieve regioselective C-H methylation or carboxylation of the indazole core.

Flow Chemistry Applications for Indazole Synthesis

Flow chemistry, or continuous flow synthesis, has garnered significant attention in both academic and industrial settings due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scalability. acs.orgresearchgate.net

The synthesis of substituted indazoles has been successfully demonstrated in a flow reactor system. acs.org A general and versatile one-step route has been developed that utilizes a commercially available flow reactor to deliver a range of indazole derivatives, including 3-amino and 3-hydroxy analogs. acs.orgresearchgate.net This methodology often involves the reaction of a suitably substituted starting material with a reagent stream at elevated temperatures and pressures, which can significantly accelerate reaction rates and improve yields. acs.org

For the synthesis of this compound, a flow chemistry approach could be envisioned starting from ethyl 1H-indazole-3-carboxylate. A solution of the starting material could be continuously mixed with a stream containing a methylating agent and a base, and then passed through a heated reactor coil. The precise control over temperature, pressure, and residence time afforded by the flow system would allow for the optimization of the reaction conditions to maximize the yield and regioselectivity of the N-methylation. The output from the reactor could then be directed to an in-line purification module, enabling a continuous and automated synthesis process. While a specific protocol for this exact transformation in flow is not detailed in the literature, the general applicability of flow chemistry to heterocycle synthesis suggests its high potential. uc.pt

| Reactor Type | Starting Materials | Reagents | Conditions | Product | Throughput | Reference |

| Vapourtec R4 | 2-hydrazinyl-N-methylbenzamide | - | 150 °C, 10 bar, 10 min residence time | 3-methyl-1H-indazol-3-amine | 1.5 g/h | acs.org |

| - | 2-azidobenzaldehyde | Hydrazine | 120 °C, 10 bar, 5 min residence time | 3-amino-1H-indazole | - | researchgate.net |

Advanced Characterization Techniques

The unambiguous characterization of molecular structure is paramount in chemical research. While standard techniques like solution-state Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed, advanced characterization methods can provide deeper insights into the solid-state structure, polymorphism, and dynamics of molecules like this compound.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the characterization of crystalline and amorphous solids. Unlike solution-state NMR, which provides information about the average structure of a molecule in a solvent, ssNMR probes the structure and dynamics of molecules in their solid form. This can be particularly valuable for identifying different polymorphs, which may exhibit distinct physical properties.

The application of ssNMR, particularly 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, has been demonstrated for the structural elucidation of indazole derivatives. nih.gov For instance, in a study of nitro-substituted indazoles, ssNMR was used in conjunction with X-ray crystallography and theoretical calculations to determine the tautomeric forms and isomeric structures of the compounds in the solid state. nih.govacs.org The chemical shifts observed in the ssNMR spectra are highly sensitive to the local electronic environment and intermolecular interactions, providing a fingerprint of the solid-state structure.

For this compound, ssNMR could be employed to:

Confirm the N1-methylation regiochemistry in the solid state.

Identify and characterize different crystalline forms (polymorphs).

Study intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Machine Learning and Artificial Intelligence in Indazole Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, from molecular design and synthesis planning to reaction optimization and property prediction. mdpi.compreprints.org These computational tools have the potential to significantly accelerate the research and development of new indazole derivatives.

In the context of this compound, ML and AI could be applied in several key areas:

Reaction Optimization: ML algorithms can be trained on experimental data to build predictive models that can identify the optimal reaction conditions (e.g., temperature, solvent, catalyst, and stoichiometry) to maximize the yield and selectivity of a desired reaction. beilstein-journals.orgresearchgate.net For the N-methylation of ethyl 1H-indazole-3-carboxylate, an ML model could be developed to predict the N1:N2 ratio under different reaction conditions, thereby guiding the experimental setup to achieve high regioselectivity. nih.gov

Regioselectivity Prediction: Predicting the regioselectivity of reactions on substituted aromatic and heteroaromatic systems is a long-standing challenge in organic chemistry. ML models, particularly those based on graph neural networks or quantum-mechanical descriptors, are showing increasing promise in accurately predicting the outcome of such reactions. rsc.orgchemrxiv.org A trained model could predict the most likely site of alkylation on the indazole ring, taking into account the electronic and steric effects of the substituents.

De Novo Design: AI-powered generative models can be used to design novel indazole derivatives with desired properties. By learning the underlying patterns in large datasets of known molecules and their activities, these models can propose new structures that are likely to have improved performance for a specific application.

Property Prediction: ML models can be trained to predict a wide range of physicochemical and biological properties of molecules based on their structure. This can be used to prioritize synthetic targets and reduce the need for extensive experimental screening.

While the application of ML and AI specifically to the synthesis of this compound is still in its nascent stages, the rapid development of these technologies suggests that they will play an increasingly important role in the future of indazole chemistry research. mdpi.com

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or alkylation of indazole precursors. For example, similar indazole derivatives are prepared by reacting hydroxyl or carboxyl intermediates with alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting temperature (60–100°C), and selecting solvents like acetonitrile or DMF to improve yield . Purity is confirmed by recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assign peaks based on indazole ring protons (δ 7.2–8.5 ppm) and ester groups (δ 1.3–4.4 ppm for ethyl and methyl substituents) .

- IR Spectroscopy : Confirm ester C=O stretching (~1700 cm⁻¹) and N–H vibrations (~3400 cm⁻¹) .

- UV/Vis : Monitor λmax near 301 nm (typical for indazole derivatives) to assess electronic transitions . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. How is the compound screened for preliminary biological activity?

Standard in vitro assays include:

- Antimicrobial testing : Agar dilution or microbroth dilution against bacterial/fungal strains, with MIC values calculated .

- Anticancer assays : MTT or SRB protocols using cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in structural assignments?

Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation. Use SHELXL for refinement, focusing on resolving disorder in the ethyl/methyl groups or indazole ring planarity . For ambiguous electron density, employ Mercury CSD to compare packing patterns and hydrogen-bonding networks with similar structures . Discrepancies between NMR and crystallographic data (e.g., tautomerism) require temperature-dependent NMR or DFT calculations to assess conformational flexibility .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response validation : Re-test activity using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Solvent effects : Evaluate if DMSO/ethanol solvent artifacts alter results; use ≤1% v/v to maintain cell viability .

- Metabolic interference : Perform stability studies (HPLC-MS) to rule out compound degradation in assay media .

Q. How does solvent choice impact synthetic yield and crystal morphology?

Polar aprotic solvents (DMF, DMSO) enhance solubility but may hinder crystallization. Ethyl lactate, a green solvent, offers a balance of polarity and low toxicity, improving crystal growth kinetics . For morphology control, vary solvent evaporation rates or use antisolvent (hexane) diffusion. Monitor crystal habits via SEM or polarized light microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.